molecular formula C19H28N4O4S2 B2717352 1-((3,4-dimethylphenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1904083-36-8

1-((3,4-dimethylphenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No. B2717352
CAS RN: 1904083-36-8
M. Wt: 440.58
InChI Key: DBGZUUSBVAHECG-UHFFFAOYSA-N
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Description

1-((3,4-dimethylphenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C19H28N4O4S2 and its molecular weight is 440.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity of Sulfone and Pyrazole Derivatives

Heterocyclic Fused Sulfones as Precursors : Research demonstrates the utility of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes, which are synthesized via reactions involving sulfone functionalities (Chaloner et al., 1992). This indicates the potential for creating complex heterocyclic structures, which may share synthetic parallels with the target compound.

1,3-Dipolar Cycloaddition Reactions : The addition of diazoalkanes to enantiopure sulfinyl and sulfonyl compounds, including pyrazolines, underscores a method for synthesizing optically pure cyclopropanes, suggesting a route for the incorporation of sulfonyl and pyrazole groups into complex molecules (Cruz Cruz et al., 2009).

Ugi Multicomponent Reaction for Diazepanes : A notable synthetic approach involves a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, leading to the formation of 1-sulfonyl 1,4-diazepan-5-ones. This methodology highlights the versatility of incorporating sulfonyl groups into heterocyclic frameworks, potentially relevant to the target compound (Banfi et al., 2007).

Cycloaddition for Alkynylpyrazoles : The cycloaddition reactions of diazomethane with enyne sulfones leading to alkynylpyrazoles showcase strategies for introducing pyrazole functionalities alongside alkynyl groups, which could inform synthetic routes for compounds with similar functional group arrangements (Yoshimatsu et al., 1997).

properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4S2/c1-14-7-8-18(13-15(14)2)28(24,25)22-9-6-10-23(12-11-22)29(26,27)19-16(3)20-21(5)17(19)4/h7-8,13H,6,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGZUUSBVAHECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3,4-dimethylphenyl)sulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

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